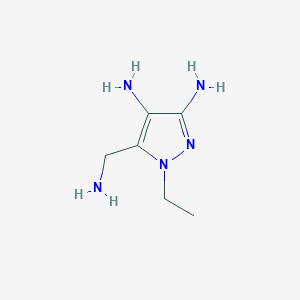
3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of pyrazine derivatives can vary greatly depending on the specific compound. For example, some polymers based on a pyrazin-2-yl ligand have been synthesized under solvothermal conditions, resulting in structures ranging from discrete binuclear structures to one-dimensional infinite chain structures .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazine derivatives can be complex and varied. For example, one method involves a one-pot synthesis of 1,5-fused-1,2,3-triazoles having a piperazine moiety through alkyne–azide 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives can vary greatly depending on the specific compound. For example, some polymers based on a pyrazin-2-yl ligand show high intensity in N, N -dimethylformamide (DMF) solution and high thermal stability .Applications De Recherche Scientifique
Overview of Heterocyclic Compounds in Research
Heterocyclic compounds, like 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine, play a crucial role in medicinal chemistry and drug design due to their diverse biological activities. These compounds serve as building blocks for various heterocycles, including pyrazolo-imidazoles, thiazoles, and thiadiazoles, contributing significantly to the synthesis of dyes and other heterocyclic compounds (Gomaa & Ali, 2020).
Pyrazoline Derivatives for Anticancer Research
Pyrazoline derivatives, closely related to 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine, are explored for their potential in anticancer activity. These compounds show a high biological effect in pharmaceutical chemistry, indicating their relevance in developing new anticancer agents (Ray et al., 2022).
Pyrazolines in Neurodegenerative Disorder Treatment
Pyrazolines are highlighted for their ability to treat neurodegenerative diseases, including Alzheimer's and Parkinson's diseases. They are investigated for their neuroprotective properties, with a focus on their structure-activity relationships and inhibitory actions against critical enzymes implicated in these disorders (Ahsan et al., 2022).
Synthetic Strategies and Biological Significance of Thiadiazoles
Thiadiazole derivatives, structurally related to 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine, are synthesized for their notable anti-inflammatory, analgesic, antimicrobial, and antitumor activities. These compounds' synthesis strategies and their pharmacological applications emphasize their importance in drug discovery (Yusuf & Jain, 2014).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a similar pyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . For instance, some pyrazine derivatives have been found to inhibit kinase activity .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been evaluated for their potential cytotoxicity .
Result of Action
Similar compounds have shown significant activity against various strains of bacteria and fungi .
Action Environment
Similar compounds have shown high intensity in n,n-dimethylformamide (dmf) solution and high thermal stability .
Propriétés
IUPAC Name |
3-pyrazin-2-yl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5S/c7-6-10-5(11-12-6)4-3-8-1-2-9-4/h1-3H,(H2,7,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWYXJXDGKCBFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616983 |
Source


|
| Record name | 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine | |
CAS RN |
138588-23-5 |
Source


|
| Record name | 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(benzenesulfonylimino)-2,3,5,6-tetrachlorocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B186997.png)




![2-[(Adamantan-1-ylmethyl)-amino]-ethanol](/img/structure/B187003.png)






